1-Propyne, 1-chloro-3,3,3-trifluoro- is a chemical compound with the molecular formula and a molecular weight of approximately 128.48 g/mol. It is characterized by the presence of a propyne backbone substituted with a chlorine atom and three fluorine atoms at specific positions on the carbon chain. The compound is often represented by its IUPAC name, which reflects its structural characteristics, and it has a CAS Registry Number of 673-93-8 .
The structural formula indicates that it is an alkyne, specifically an acetylenic compound due to the presence of a carbon-carbon triple bond. The trifluoromethyl group attached to the first carbon enhances its reactivity and potential applications in various chemical processes.
These reactions demonstrate the compound's versatility and potential for further chemical transformations.
The synthesis of 1-propyne, 1-chloro-3,3,3-trifluoro- typically involves several key steps:
Industrial methods may utilize solid catalysts and gas-phase reactions to optimize yields and selectivity.
The unique properties of 1-propyne, 1-chloro-3,3,3-trifluoro- make it suitable for various applications:
Several compounds share structural similarities with 1-propyne, 1-chloro-3,3,3-trifluoro-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Propyne | Basic alkyne structure without halogen substituents | |
| 1-Chloro-2-fluoropropene | Contains one chlorine and one fluorine atom | |
| 1-Chloro-1-fluoropropene | Different position of halogens affecting reactivity | |
| 1-Chloro-2-chloropropene | More chlorine substituents leading to higher reactivity |
The uniqueness of 1-propyne, 1-chloro-3,3,3-trifluoro- lies in its trifluoromethyl group which significantly alters its chemical behavior compared to other similar compounds.